molecular formula C4H5N5O2 B8269764 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE CAS No. 62128-61-4

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Cat. No.: B8269764
CAS No.: 62128-61-4
M. Wt: 155.12 g/mol
InChI Key: HVMRLFSFHWCUCG-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C₄H₅N₅O₂. It is characterized by the presence of amino groups at positions 2 and 4, a hydroxyl group at position 6, and a nitroso group at position 5 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine can be achieved through several methods. One common approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate. The reaction proceeds through a series of steps including the recovery of by-products such as sodium nitrate and the use of dilute formic acid for nitrosation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the recycling of solvents and reagents to minimize waste and improve efficiency. The use of dilute formic acid instead of concentrated sulfuric acid for nitrosation is a notable improvement, facilitating the recycling of solvents and reducing wastewater .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine has several applications in scientific research:

Comparison with Similar Compounds

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-diamino-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRLFSFHWCUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178573
Record name 4-Pyrimidinol, 2,6-diamino-5-nitroso-
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Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387-48-6, 62128-61-4
Record name 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone
Source CAS Common Chemistry
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Record name 4-Pyrimidinol, 2,6-diamino-5-nitroso-
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Record name NSC167428
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Record name 2387-48-6
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Record name 4-Pyrimidinol, 2,6-diamino-5-nitroso-
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Record name 2,6-diamino-5-nitroso-1H-pyrimidin-4-one
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